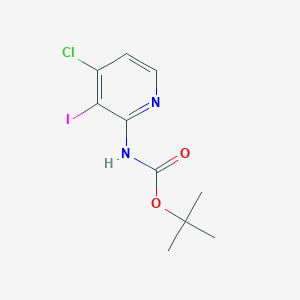

2-Boc-Amino-3-iodo-4-chloropyridine

Description

2-Boc-Amino-3-iodo-4-chloropyridine (CAS 868733-96-4) is a halogenated pyridine derivative with a molecular formula of C₁₀H₁₂ClIN₂O₂ and a molecular weight of 354.57 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at position 2, iodine at position 3, and chlorine at position 3. This structural arrangement enhances its stability during synthetic processes, making it a valuable intermediate in pharmaceutical and agrochemical research .

Key properties include:

- Storage: Requires storage at 2–8°C under inert, dark conditions due to sensitivity to light and air .

- Safety: Classified with hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation) .

Its primary applications involve cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a superior leaving group compared to bromine or chlorine. The Boc group protects the amine during synthesis, enabling selective deprotection in subsequent steps .

Propriétés

IUPAC Name |

tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCXGKTUUXLBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733222 | |

| Record name | tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868733-96-4 | |

| Record name | tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Boc-Amino-3-iodo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-Boc-Amino-3-iodo-4-chloropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:

Nitration: of a pyridine derivative to introduce a nitro group.

Reduction: of the nitro group to an amino group.

Protection: of the amino group with a Boc group.

Halogenation: to introduce chlorine and iodine substituents on the pyridine ring.

Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield .

Analyse Des Réactions Chimiques

2-Boc-Amino-3-iodo-4-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide sources.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds. Typical reagents include boronic acids and palladium catalysts.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Drug Development

2-Boc-Amino-3-iodo-4-chloropyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds. For instance:

- Synthesis of Antitumor Agents : The compound can be used in palladium-catalyzed C–N cross-coupling reactions to synthesize aryl amines and derivatives, which are explored for their potential antitumor activities .

- Biologically Active Molecules : The reactivity of the Boc-protected amino group facilitates its use in forming amides and other derivatives that exhibit biological activity.

Organic Synthesis

The compound is utilized in organic synthesis for producing pyridine derivatives through various chemical transformations:

- Amidation Reactions : It can participate in the amidation of protected amines using isocyanate intermediates, yielding high yields of N-protected amides.

- Formation of Pyridine Derivatives : By reacting with nucleophiles, this compound can be transformed into diverse pyridine derivatives with varied functionalities.

Agrochemicals

In the agricultural sector, this compound has potential applications in developing fungicides and insecticides. Its halogenated structure may enhance its efficacy against pests and diseases affecting crops.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mécanisme D'action

The mechanism of action of 2-Boc-Amino-3-iodo-4-chloropyridine largely depends on its use in specific reactions. In coupling reactions, for example, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The molecular targets and pathways involved are typically those associated with the specific reaction or application it is used in .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-Boc-Amino-3-iodo-4-chloropyridine and analogous compounds:

Stability and Handling

- This compound requires stringent storage conditions (2–8°C, inert atmosphere) due to its sensitivity, unlike tert-Butyl pyridin-2-ylcarbamate (CAS 38427-94-0), which lacks halogens and is more stable at room temperature .

Activité Biologique

2-Boc-Amino-3-iodo-4-chloropyridine is a chemical compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂ClIN₂O₂, featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, an iodine atom at the 3-position, and a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological properties.

Synthesis Pathways

The compound can be synthesized through various methods, often involving halogenation and amination reactions. Key synthetic routes include:

- Halogenation : Introduction of iodine and chlorine into the pyridine ring.

- Amination : Coupling reactions where the Boc-protected amino group is introduced.

Table 1: Common Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Halogenation | Reaction of pyridine with iodine and chlorine sources | Moderate to high |

| Coupling Reactions | Use of palladium catalysts for C–N bond formation | Typically 40–70% |

Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with biological targets through halogen bonding effects. Research indicates that halogenated pyridines often enhance interactions with proteins and enzymes, improving selectivity and potency in drug design.

The mechanism of action largely depends on its application in specific reactions. In coupling reactions, it acts as a substrate undergoing oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The interactions involve various molecular targets associated with specific biological pathways.

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting cancer and other diseases. Its derivatives have shown promise in:

- Antitumor Activity : Some derivatives exhibit selective cytotoxicity against cancer cell lines.

- Agrochemicals : Potential use in developing fungicides and insecticides.

Case Study: Antitumor Activity

A study investigated the antitumor potential of derivatives synthesized from this compound. The results indicated that specific modifications to the pyridine ring enhanced cytotoxicity against various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Iodo-4-chloropyridine | Iodine at position 3, chlorine at position 4 | Used in coupling reactions |

| 2-Amino-3-bromo-4-chloropyridine | Amino group at position 2, bromine at position 3 | Different reactivity patterns |

| N-Boc-amino-pyridine | Amino group protected by Boc | Serves as a precursor for various derivatives |

The unique combination of halogen substitutions and the Boc-protected amino group in this compound provides distinct reactivity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Boc-Amino-3-iodo-4-chloropyridine, and how do reaction parameters (e.g., temperature, solvent) influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine scaffold. A common approach is:

Protection : Introduce the Boc (tert-butoxycarbonyl) group to the amino moiety using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) to prevent side reactions .

Halogenation : Iodination at the 3-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Chlorination at the 4-position may precede iodination to avoid steric hindrance .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using DCM/hexane) ensures purity.

Critical Parameters :

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- 1H/13C NMR : Confirm Boc-group integrity (δ ~1.3 ppm for tert-butyl protons) and aromatic substitution patterns. Chlorine and iodine substituents deshield adjacent protons, causing distinct splitting .

- IR Spectroscopy : Detect Boc-group carbonyl stretch (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl: M+2, I: M+2).

Resolving Contradictions : - Deconvolution : For overlapping NMR signals, use DEPT-135 or 2D experiments (HSQC, HMBC).

- Cross-Validation : Compare melting points, HPLC retention times, and elemental analysis with computational predictions (e.g., ChemDraw simulations) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions, and what are the limitations of these models?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine.

- Transition-State Analysis : Identify activation energies for Suzuki-Miyaura (iodo vs. chloro reactivity) or Buchwald-Hartwig amination pathways.

- Key Insights :

- Iodine’s lower electronegativity enhances oxidative addition in Pd-catalyzed couplings compared to chlorine.

- Steric effects from the Boc group may hinder reactivity at the 2-position.

- Limitations :

Q. What strategies address discrepancies between theoretical and experimental yields in derivatization reactions involving this compound?

Methodological Answer:

- Systematic Error Analysis :

- Control Experiments : Compare yields under inert (N₂) vs. ambient conditions to assess air/moisture sensitivity.

- Byproduct Identification : Use LC-MS to detect Boc-deprotected intermediates or halogen-exchange products.

- Statistical Approaches :

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond-length anomalies) for derivatives of this compound?

Methodological Answer:

- Crystallographic Refinement :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).

- Modeling : Use SHELX or Olex2 to refine thermal parameters and occupancy ratios for disordered atoms.

- Contradiction Mitigation :

Q. What are the best practices for evaluating the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Protocols :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.

- Analytical Monitoring : Track Boc-group decomposition via HPLC and IR.

- Storage Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.